

The Pivotal Role of Isoquinoline-5-boronic Acid in Modern Drug Discovery

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Compound of Interest

Compound Name: *Isoquinoline-5-boronic acid*

Cat. No.: B1330735

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Introduction: **Isoquinoline-5-boronic acid** has emerged as a critical building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its unique chemical properties make it an invaluable tool for researchers and scientists in the development of novel therapeutics, particularly in the realm of targeted therapies for cancer and neurological disorders. The isoquinoline core is a privileged structure, frequently found in potent kinase inhibitors, and the boronic acid moiety facilitates efficient carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.^[1] This allows for the systematic exploration of chemical space and the optimization of drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the use of **Isoquinoline-5-boronic acid** in drug discovery, with a focus on its application in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.

Application in the Synthesis of Kinase Inhibitors

The isoquinoline scaffold is a key pharmacophore in a multitude of kinase inhibitors due to its ability to form crucial hydrogen bonding interactions with the hinge region of the kinase active site. **Isoquinoline-5-boronic acid** serves as a strategic starting material for the synthesis of substituted isoquinolines, enabling the introduction of various aryl and heteroaryl groups at the 5-position. This structural diversification is paramount in modulating the potency and selectivity of the resulting inhibitors.

A prominent example of the therapeutic importance of the isoquinoline scaffold is Fasudil, the first clinically approved ROCK inhibitor.^[1] Fasudil and its derivatives have demonstrated significant therapeutic potential in treating conditions such as cerebral vasospasm, glaucoma, and hypertension.^{[1][2]} The synthesis of Fasudil and its analogs often starts from isoquinoline derivatives, highlighting the importance of this heterocyclic system in the design of potent ROCK inhibitors.^[3]

Quantitative Data: Inhibition of ROCK by Isoquinoline-Based Inhibitors

The following table summarizes the in vitro potency of several key isoquinoline-based ROCK inhibitors, demonstrating the effectiveness of this scaffold in targeting the ROCK kinases.

Compound	ROCK1 IC ₅₀ /Ki	ROCK2 IC ₅₀ /Ki	Selectivity (ROCK vs. Other Kinases)
Fasudil (HA-1077)	Ki: 0.33 μM; IC ₅₀ : 10.7 μM ^[1]	IC ₅₀ : 0.158 μM ^[1]	PKA (IC ₅₀ : 4.58 μM), PKC (IC ₅₀ : 12.30 μM), PKG (IC ₅₀ : 1.650 μM) ^[1]
Hydroxyfasudil (HA-1100)	IC ₅₀ : 0.73 μM ^[1]	IC ₅₀ : 0.72 μM ^[1]	PKA (IC ₅₀ : 37 μM) ^[1]
Ripasudil (K-115)	IC ₅₀ : 51 nM ^[1]	IC ₅₀ : 19 nM ^[1]	CaMKIIα (IC ₅₀ : 370 nM), PKACα (IC ₅₀ : 2.1 μM), PKC (IC ₅₀ : 27 μM) ^[1]
Netarsudil (AR-13324)	Ki: 1 nM ^[1]	Ki: 1 nM ^[1]	Also inhibits the norepinephrine transporter (NET) ^[1]
LASSBio-2065	IC ₅₀ : 3.1 μM ^{[4][5]}	IC ₅₀ : 3.8 μM ^{[4][5]}	Data on selectivity against other kinases is not readily available.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Isoquinoline-5-boronic Acid with an Aryl Halide

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental transformation for creating biaryl structures.

Materials:

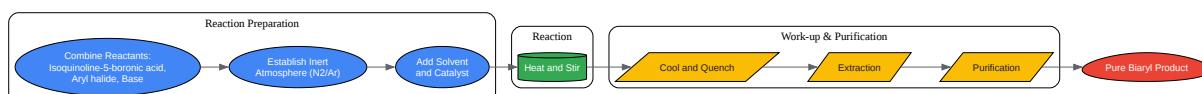
- **Isoquinoline-5-boronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Water (if using an inorganic base)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and stirring equipment

Procedure:

- Reaction Setup: In a dry round-bottom flask, combine **Isoquinoline-5-boronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If using an inorganic base that is not fully soluble, add a small amount of degassed water (e.g.,

a 4:1 to 10:1 ratio of organic solvent to water). Add the palladium catalyst (typically 1-5 mol%).

- Reaction Execution: Place the sealed flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.



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Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 2: Synthesis of Isoquinoline-5-sulfonyl Chloride Hydrochloride - A Key Intermediate for Fasudil

This protocol outlines the synthesis of a crucial intermediate for the production of Fasudil and other isoquinoline-based ROCK inhibitors.

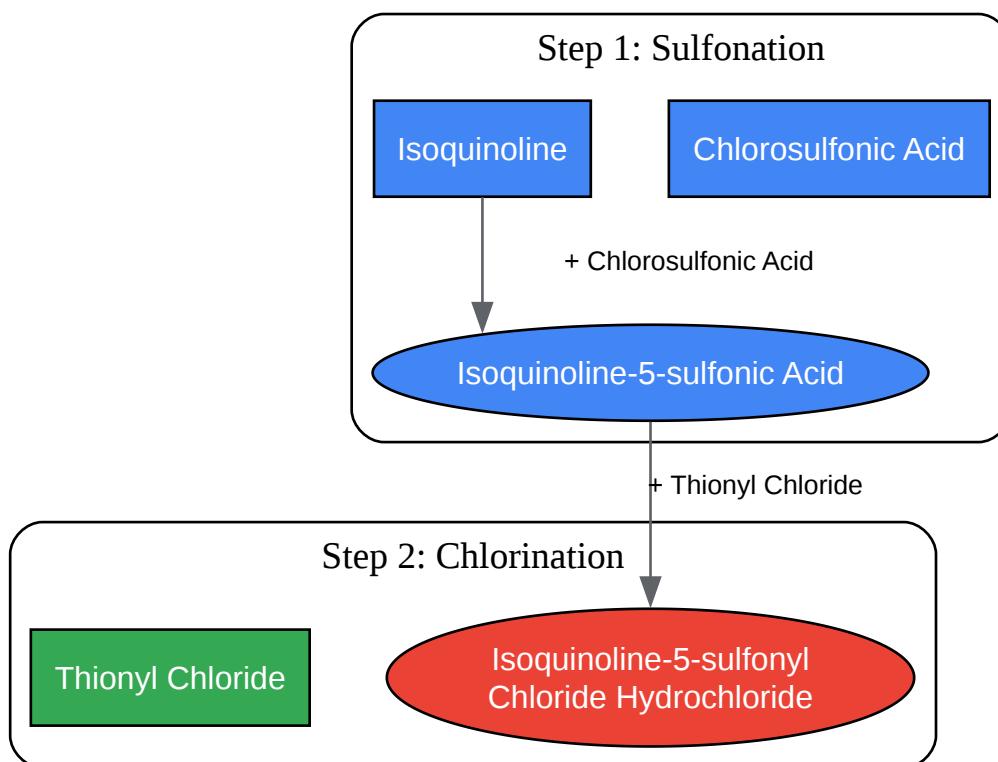
Materials:

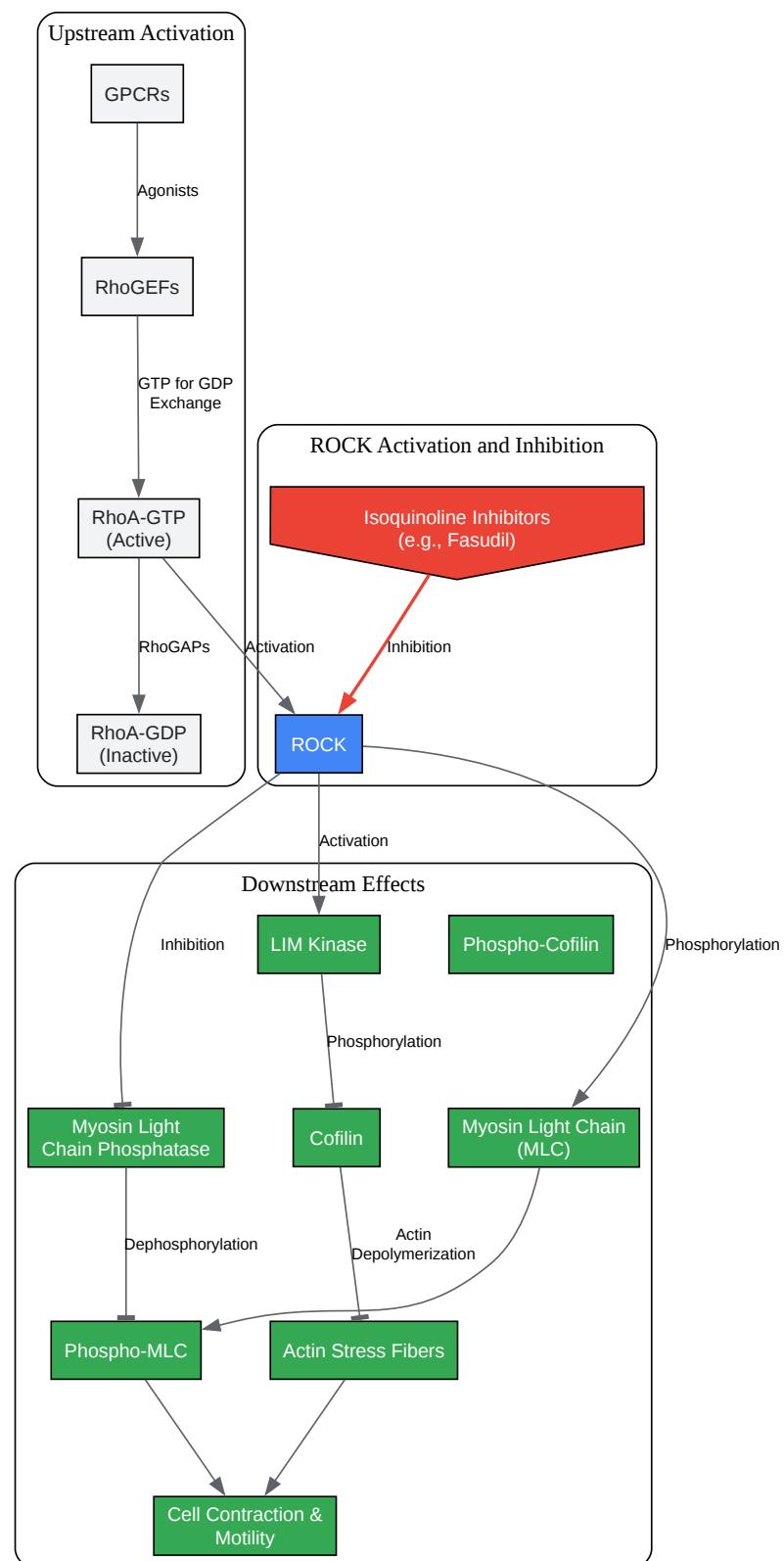
- Isoquinoline
- Chlorosulfonic acid

- Thionyl chloride
- Standard laboratory glassware suitable for corrosive reagents

Procedure:

- **Sulfonation:** Carefully add isoquinoline portion-wise to an excess of chlorosulfonic acid at 0 °C. Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
- **Quenching:** Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
- **Isolation of Sulfonic Acid:** The precipitated isoquinoline-5-sulfonic acid is collected by filtration, washed with cold water, and dried.
- **Chlorination:** Suspend the dried isoquinoline-5-sulfonic acid in an excess of thionyl chloride. Add a catalytic amount of DMF.
- **Reaction:** Heat the mixture to reflux for several hours. The reaction progress can be monitored by the cessation of gas evolution.
- **Isolation of Product:** After completion, cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. The resulting solid residue is isoquinoline-5-sulfonyl chloride hydrochloride, which can be used in the next step without further purification.



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